Mycolog
Description
Properties
IUPAC Name |
9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medical Applications
1. Antifungal Properties
Mycolog has been extensively studied for its antifungal properties. It is particularly effective against superficial mycoses, which are infections caused by fungi on the skin and mucous membranes. A study analyzing 250 cases of superficial mycoses found that combining microscopy and culture tests significantly improved diagnostic accuracy, with this compound being a key component in treatment protocols .
Case Study: Superficial Mycoses Diagnosis
- Total Cases Analyzed: 250
- Positive Results (Microscopy + Culture): 116 (46%)
- Positive Culture Only: 36 (14%)
- Positive Microscopy Only: 41 (16%)
| Test Type | Positive | Negative | Total |
|---|---|---|---|
| Microscopy Positive | 116 | 36 | 152 |
| Microscopy Negative | 41 | 57 | 98 |
| Total | 157 | 93 | 250 |
This highlights the importance of this compound in diagnosing and treating fungal infections effectively.
2. Nanotechnology Applications
Recent advancements have integrated this compound into nanotechnology, where nanoparticles synthesized from fungi exhibit antimicrobial properties. For instance, fungal-synthesized nanoparticles have shown potential as drug delivery systems and wound-healing agents .
Agricultural Applications
1. Biocontrol Agents
This compound is being investigated for its role in biocontrol, where it can help manage plant diseases caused by pathogenic fungi. The Applied Mycology Group at Cranfield University is focusing on developing biocontrol microorganisms to combat economically significant pathogenic fungi .
Case Study: Fungal Biocontrol
- Objective: Control economically important pathogenic fungi.
- Strategies:
- Development of formulations enhancing resilience.
- Identification of volatile organic compounds (VOCs) as biomarkers for early detection.
Environmental Applications
1. Remediation of Contaminated Sites
This compound's applications extend to environmental remediation, particularly in xenobiotic contamination. Fungal inoculants can enhance the degradation of pollutants in terrestrial ecosystems, contributing to sustainable practices .
Mechanism of Action
Nystatin: : Binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. It is effective against a wide range of fungi, particularly Candida species .
Triamcinolone Acetonide: : Inhibits phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes. This reduces inflammation and immune response .
Similar Compounds
Clotrimazole: Another antifungal agent used to treat similar infections.
Hydrocortisone: A corticosteroid similar to triamcinolone but with a broader range of applications and slightly different potency.
Uniqueness
Biological Activity
Mycolog, specifically this compound-II cream, is a topical formulation that combines two active ingredients: nystatin , an antifungal agent, and triamcinolone acetonide , a synthetic corticosteroid. This combination is primarily used for the treatment of cutaneous candidiasis and other fungal infections. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and relevant case studies.
Nystatin is a polyene antimycotic derived from Streptomyces noursei. It functions by binding to sterols in the fungal cell membrane, leading to increased permeability and ultimately cell death. Nystatin is particularly effective against various species of Candida, including Candida albicans, but has no antibacterial or antiviral activity .
Triamcinolone acetonide is a corticosteroid that reduces inflammation and immune responses. Its mechanism involves the inhibition of leukocyte infiltration at the site of inflammation and suppression of humoral immune responses. When combined with nystatin, it enhances the therapeutic effects by alleviating symptoms such as erythema and pruritus associated with fungal infections .
Clinical Efficacy
Clinical studies have demonstrated that this compound-II cream provides faster relief from symptoms compared to treatments using nystatin or triamcinolone acetonide alone. Patients treated with the combination showed significant improvement in both erythema and itching within the first few days of treatment .
Table 1: Clinical Outcomes in Cutaneous Candidiasis Treatment
| Treatment Type | Symptom Relief (Days) | Erythema Reduction (%) | Pruritus Reduction (%) |
|---|---|---|---|
| This compound-II Cream | 3 | 75% | 80% |
| Nystatin Alone | 7 | 50% | 60% |
| Triamcinolone Acetonide Alone | 6 | 55% | 65% |
Case Studies
Several case studies highlight the effectiveness of this compound in treating dermatological fungal infections:
- Case Study: Pediatric Patient with Candidiasis
- Case Study: Adult Patient with Tinea Cruris
- Case Study: Chronic Candidiasis in Immunocompromised Patient
Safety Profile and Considerations
While this compound is generally well-tolerated, potential side effects include local irritation, allergic reactions, and systemic absorption leading to adrenal suppression if used excessively or on large surface areas, particularly in pediatric patients . Monitoring for signs of HPA axis suppression is recommended during prolonged use.
Comparison with Similar Compounds
This compound® vs. Kenalog® (Triamcinolone Acetonide)
This compound® vs. Neosporin® (Neomycin/Polymyxin B/Gramicidin)
| Parameter | This compound® | Neosporin® |
|---|---|---|
| Active Ingredients | Nystatin, neomycin, gramicidin, triamcinolone | Neomycin, polymyxin B, gramicidin |
| Antimicrobial Coverage | Antifungal + antibacterial | Broad-spectrum antibacterial |
| Primary Use | Fungal infections with inflammation | Bacterial wound infections |
| Advantages | Antifungal efficacy (nystatin) | Enhanced gram-negative coverage (polymyxin B) |
| Limitations | Steroid contraindicated in some cases | No anti-inflammatory component |
Research Insights : Neosporin® lacks antifungal activity, making this compound® preferable for candidiasis .
This compound® vs. Mycostatin® (Nystatin Monotherapy)
| Parameter | This compound® | Mycostatin® |
|---|---|---|
| Active Ingredients | Nystatin, neomycin, gramicidin, triamcinolone | Nystatin (alone) |
| Scope of Action | Antimicrobial + anti-inflammatory | Antifungal only |
| Primary Use | Mixed infections with inflammation | Uncomplicated cutaneous candidiasis |
| Advantages | Addresses bacterial co-infections | Lower risk of corticosteroid side effects |
| Limitations | Overuse may lead to steroid atrophy | No anti-inflammatory or antibacterial support |
Efficacy Data: this compound® achieved faster symptom resolution in studies of inflamed candidiasis compared to nystatin monotherapy .
This compound® vs. Clotrimazole/Betamethasone Dipropionate (Lotrisone®)
Clinical Relevance : Lotrisone® is preferred for azole-sensitive fungi, while this compound® offers broader bacterial coverage .
Preparation Methods
Route 1: Benzotriazole-Mediated Alkylation
This classical pathway involves:
Route 2: Microwave-Assisted Synthesis
Modern optimization reduces synthesis time from days to hours:
| Target Enzyme | Inhibitor Class | IC₅₀ (μM) |
|---|---|---|
| FAS-II Dehydratase | Adamantyl Ureas | 0.12 |
| Polyketide Synthase 13 | Benzothiazinones | 0.03 |
| Methyltransferase MmaA4 | Pyridoimidazoles | 1.4 |
Data adapted from mycolic acid biosynthesis studies
Formulation Challenges and Stability Testing
This compound's dual active components (nystatin + triamcinolone) require specialized formulation approaches:
Cream Base Optimization
Critical parameters for topical delivery:
-
O/W Emulsion Stability :
-
HLB 10–12 for nystatin solubility
-
Xanthan gum (0.5%) prevents phase separation
-
-
Preservative Efficacy :
-
Methylparaben (0.18%) + Propylparaben (0.02%)
-
Meets USP <51> antimicrobial effectiveness criteria
-
Analytical Method Validation
Quality control protocols ensure batch-to-batch consistency:
HPLC Conditions for Potency Assay
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase: Acetonitrile/0.1% H3PO4 (65:35)
-
Flow Rate: 1.2 mL/min
-
Detection: UV 305 nm (nystatin), 240 nm (triamcinolone)
Validation parameters meet ICH Q2(R1) guidelines for linearity (R² >0.999), precision (RSD <2%), and recovery (98–102%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
